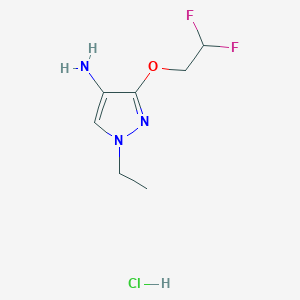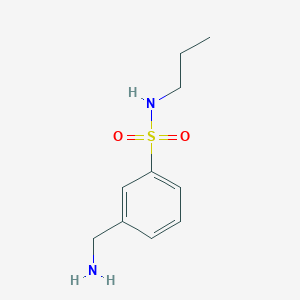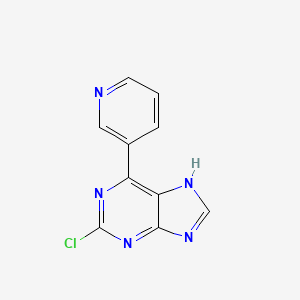![molecular formula C16H23N B11877136 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]](/img/structure/B11877136.png)
1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] is a spiro compound that features a unique structure where a naphthalene moiety is fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method involves the use of a Stollé-type reaction, where naphthalene derivatives are reacted with oxalyl chloride to form intermediate compounds, which are then cyclized with piperidine . The reaction conditions often require anhydrous solvents and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Saturated spiro compounds.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-1H-spiro[naphthalene-2,4’-piperidin]-1-one
- Spiro[naphthalene-2(1H),2’-piperidine],1’-ethyl-3,4-dihydro-
Uniqueness
1-Ethyl-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidine] is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
4-ethylspiro[2,4-dihydro-1H-naphthalene-3,2'-piperidine] |
InChI |
InChI=1S/C16H23N/c1-2-15-14-8-4-3-7-13(14)9-11-16(15)10-5-6-12-17-16/h3-4,7-8,15,17H,2,5-6,9-12H2,1H3 |
InChI Key |
PNUWATDBZBKUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=CC=CC=C2CCC13CCCCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2'-Chloro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B11877057.png)
![6-Amino-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11877059.png)






![2-(Chromeno[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B11877098.png)

![Indolo[2,1-b]quinazolin-12(6H)-one](/img/structure/B11877112.png)

![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)

